Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate” likely refers to a chemical compound that contains a pyrrole ring, a common structure in many biologically active molecules . The trifluoromethyl group is often used in medicinal chemistry due to its unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylated pyridines are often synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and another relying on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Trifluoromethyl groups are often involved in various chemical reactions due to their unique properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl groups can influence the properties of the compounds they are part of, often increasing their stability and lipophilicity .Scientific Research Applications
Synthesis and Reactivity
- Azirine Strategy for Synthesis : A study demonstrated the use of a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles, which could be further transformed into various pyrrole derivatives (Khlebnikov et al., 2018).
- Thermal Addition for Pyrrole Synthesis : Another research involved the thermal addition of specific reactants to synthesize isomeric methyl pyrrole carboxylates in high yields (Porta, Capuzzi, & Bettarini, 1994).
- Isoxazole Strategy for α-Aminopyrrole Derivatives : A novel method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones was developed (Galenko et al., 2019).
Antimicrobial Properties
- Novel Pyrrole Derivatives as Antimicrobial Agents : A study on novel pyrrole derivatives showed significant antimicrobial activities, suggesting their potential in therapeutic applications (Hublikar et al., 2019).
Material Science and Catalysis
- Reactivity Studies with Pyrrole Derivatives : Research into perfluoroalkyl-substituted thiophenes and pyrroles revealed their potential as precursors for various trifluoromethyl-substituted products (Gladow & Reissig, 2014).
- Supramolecular Structures from Pyrrole Derivatives : The formation of hexagonal and grid supramolecular structures from pyrrole derivatives demonstrates their utility in crystal engineering (Yin & Li, 2006).
Spectroscopy and Computational Studies
- Spectroscopic Analysis for Structural Determination : A study using FT-IR, Laser-Raman spectra, and DFT calculations provided insights into the structural and electronic properties of methyl pyrrole carboxylates (Sert et al., 2014).
Synthesis of Novel Compounds
- Synthesis of Fluorescent Molecules : Research on ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate led to the synthesis of novel fluorescent molecules and potential inhibitors for certain plant species (Wu et al., 2006).
Mechanism of Action
Target of Action
It’s worth noting that trifluoromethylated compounds often play a significant role in medicinal chemistry, contributing to the efficacy of various pharmaceuticals .
Mode of Action
Trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds, which can influence their interaction with biological targets .
Biochemical Pathways
Trifluoromethylated compounds, however, are often involved in various biochemical processes due to their unique chemical properties .
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds .
Result of Action
Trifluoromethylated compounds are often used in medicinal chemistry due to their potential for various biological activities .
Action Environment
The trifluoromethyl group is known to enhance the stability of pharmaceutical compounds .
Future Directions
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6(12)4-2-3-5(11-4)7(8,9)10/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFWTUPLKUNQPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662709 | |
Record name | Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-25-1 | |
Record name | Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate?
A1: [] this compound crystallizes in the monoclinic system, specifically in the space group P21/c. The unit cell dimensions are as follows: a = 11.3688(4) Å, b = 10.6836(3) Å, c = 14.4518(5) Å, and β = 112.5320(10)°. The unit cell volume is 1621.32(9) Å3 and contains 8 molecules (Z=8). This detailed structural information was obtained through X-ray diffraction studies. []
Q2: Can you describe a synthetic route to access alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates?
A2: [] Yes, a viable synthetic strategy utilizes 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as the starting material. This compound serves as a trifluoromethyl-containing building block and undergoes a 2H-azirine ring expansion to yield 3-aryl-2-(methoxycarbonyl)-4-(pyridin-1-ium-1-yl)-5-(trifluoromethyl)pyrrol-1-ides. These intermediates are then subjected to a two-step transformation. First, catalytic hydrogenation using H2/PtO2 generates alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates. Subsequently, methylation followed by hydrazinolysis affords the target alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates. []
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